Reveromycin D is a natural product found in Streptomyces with data available.
Reveromycin D
CAS No.:
Cat. No.: VC13650330
Molecular Formula: C37H54O11
Molecular Weight: 674.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H54O11 |
|---|---|
| Molecular Weight | 674.8 g/mol |
| IUPAC Name | (2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
| Standard InChI | InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 |
| Standard InChI Key | VYOFNCHDOAZCMT-SFKKXSHQSA-N |
| Isomeric SMILES | CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O |
| SMILES | CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
| Canonical SMILES | CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Reveromycin D (CHO, molecular weight 674.82) belongs to the reveromycin family of antibiotics, which share a conserved polyketide backbone with two terminal carboxylic acid groups, a spiroketal system, and a succinate moiety . Its distinct structure includes an n-pentyl side chain at the C-18 position, differentiating it from reveromycin A (CHO), which possesses a shorter side chain .
Structural Elucidation and Key Functional Groups
The compound’s structure was resolved through extensive NMR spectroscopy and chemical derivatization. Key features include:
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A spiroketal core (1,7-dioxaspiro[5.5]undecane), critical for biological activity .
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A succinate group esterified to the C-19 hydroxyl, contributing to its hydrophilicity .
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Conjugated diene systems (λ 238 nm and 260 nm in methanol), indicative of UV-active chromophores .
The canonical SMILES representation is:
CC/C=C/[C@@H]1O[C@@](CC[C@@H]2C)(CC[C@]1(OC(CCC(O)=O)=O)CCCCC)O[C@@H]2C/C=C(/C=C/[C@@H]([C@H](/C=C/C(O)=O)C)O)C)=C\C(O)=O .
Table 1: Physicochemical Properties of Reveromycin D
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 674.82 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C, desiccated |
Biosynthesis and Natural Source
Reveromycin D is produced by soil-dwelling Streptomyces species as part of a secondary metabolite cluster. Biosynthetic studies suggest a polyketide synthase (PKS) pathway, with modular assembly of acetyl and malonyl units forming the carbon backbone . The n-pentyl side chain is postulated to arise from β-keto processing and subsequent methylation .
Biological Activities and Mechanisms
Antiproliferative Effects on Cancer Cells
Reveromycin D demonstrates potent cytotoxicity against human tumor cell lines:
Mechanistically, it inhibits epidermal growth factor (EGF)-induced mitogenic activity in Balb/MK keratinocytes, suggesting interference with growth factor signaling pathways . Unlike reveromycin A, which selectively blocks eukaryotic protein synthesis , Reveromycin D’s mode of action remains under investigation but may involve disruption of membrane-associated receptors.
pH-Dependent Antifungal Activity
Reveromycin D exhibits marked pH sensitivity against Candida albicans:
This selectivity implies protonation-dependent uptake or target binding, potentially leveraging the acidic microenvironment of fungal infections.
Pharmacological Data and Experimental Findings
In Vitro Efficacy and Selectivity
Comparative studies highlight Reveromycin D’s superior activity over reveromycin B but parity with A and C . Structural-activity relationships (SAR) suggest:
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The spiroketal system is indispensable for antifungal and antiproliferative effects .
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The succinate moiety enhances solubility and target engagement .
Table 2: Biological Activity Profile of Reveromycin D
| Assay System | Result | Citation |
|---|---|---|
| EGF-induced mitogenesis | Inhibition (Balb/MK cells) | |
| C. albicans (pH 3.0) | MIC = 2 μg/mL | |
| KB cell proliferation | IC = 1.6 μg/mL |
Challenges and Future Directions
Pharmacokinetic Optimization
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Poor bioavailability: Structural modifications (e.g., prodrug formulations) may enhance systemic exposure.
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Toxicity profiling: No in vivo data exist; preclinical models are needed to assess organ-specific toxicity.
Mechanistic Elucidation
Unresolved questions include:
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The precise molecular target(s) mediating antiproliferative effects.
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Role of the n-pentyl side chain in cellular uptake and subcellular localization.
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